molecular formula C11H21ClN2O3 B3114064 tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate CAS No. 1993249-46-9

tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

Cat. No. B3114064
M. Wt: 264.75
InChI Key: ZZNQNNPEKFVYRS-OULXEKPRSA-N
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Description

This compound is a derivative of the fundamental heterocyclic compound 1,4-oxazine . It is a complex organic molecule that is part of a class of compounds known as oxazines.


Synthesis Analysis

The synthesis of similar compounds involves the use of Flash Vacuum Pyrolysis (FVP) to generate the fundamental heterocyclic compound 1,4-oxazine . The reaction between DMF-DMA and ketide intermediate under reflux has been reported to form enaminones, which then react with tert.butyl hydrazine HCl in the presence of K2CO3 as a base and equal volume of ethyl acetate (EA) and H2O to produce the desired compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized spectroscopically . The structure of the compound includes a pyrrolo[3,4-b][1,4]oxazine ring, which is a type of oxazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For example, the molecular weight of a similar compound, (4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one, is 156.18 .

Scientific Research Applications

Oxazines and Related Compounds

1,2-Oxazines and their derivatives, including 1,2-benzoxazines, are synthesized through methods involving dehydration and cyclization reactions. These compounds serve as electrophiles in various synthetic reactions and have been studied for their potential as chiral synthons. The synthesis and general reactions of oxazines are well-documented, providing a foundation for understanding related compounds like tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate (Sainsbury, 1991).

Synthetic Phenolic Antioxidants and Environmental Occurrence

Studies have explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl groups. This research provides insights into the environmental impact and human health implications of related compounds (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor offers insights into the degradation of tert-butyl-containing compounds, potentially informing research on related chemical structures (Hsieh et al., 2011).

Natural Neo Acids, Neo Alkanes, and Their Derivatives

Research on natural metabolites containing tertiary butyl groups, including their biological activities and applications in various industries, can provide a context for studying the biological and industrial relevance of compounds with similar structural features (Dembitsky, 2006).

properties

IUPAC Name

tert-butyl (4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQNNPEKFVYRS-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Reactant of Route 2
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Reactant of Route 3
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Reactant of Route 4
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Reactant of Route 5
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Reactant of Route 6
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

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